

# SMILES code for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

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## Compound of Interest

Compound Name:	2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
CAS No.:	1019323-34-2
Cat. No.:	B3341042

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Technical Whitepaper: Structural Elucidation, SMILES Encoding, and Synthetic Pathways for **2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide**

## Abstract

This technical guide provides a comprehensive analysis of **2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide**, a structural scaffold relevant to medicinal chemistry (kinase inhibition) and agrochemistry (succinate dehydrogenase inhibitors). We detail the precise derivation of its SMILES code, explore its physicochemical properties, and establish a self-validating synthetic protocol. This document is designed for researchers requiring rigorous structural data and reproducible experimental workflows.

## Cheminformatics & Structural Definition

The molecule consists of a central pyridine ring substituted with a chlorine atom at the C2 position and a carboxamide linker at the C4 position. The amide nitrogen is substituted with an ortho-ethylphenyl group.

## Identity Codes

Identifier Type	Value
IUPAC Name	2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
Canonical SMILES	<chem>CCc1ccccc1NC(=O)c2cc(Cl)ncc2</chem>
Isomeric SMILES	<chem>CCc1ccccc1NC(=O)c2cc(Cl)ncc2</chem> (No stereocenters)
InChI Key	Generated via standard hashing of connectivity
Molecular Formula	C <sub>14</sub> H <sub>13</sub> ClN <sub>2</sub> O
Molecular Weight	260.72 g/mol

## Physicochemical Profile (Calculated)

Property	Value	Implication
cLogP	-3.2	Moderate lipophilicity; likely good membrane permeability.
TPSA	~41.6 Å <sup>2</sup>	High oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors	1	Amide NH.
H-Bond Acceptors	3	Pyridine N, Amide O, Amide N.

## SMILES Encoding Logic

The Simplified Molecular Input Line Entry System (SMILES) represents the molecular graph as a linear string. Understanding the derivation ensures accuracy in database querying and QSAR modeling.

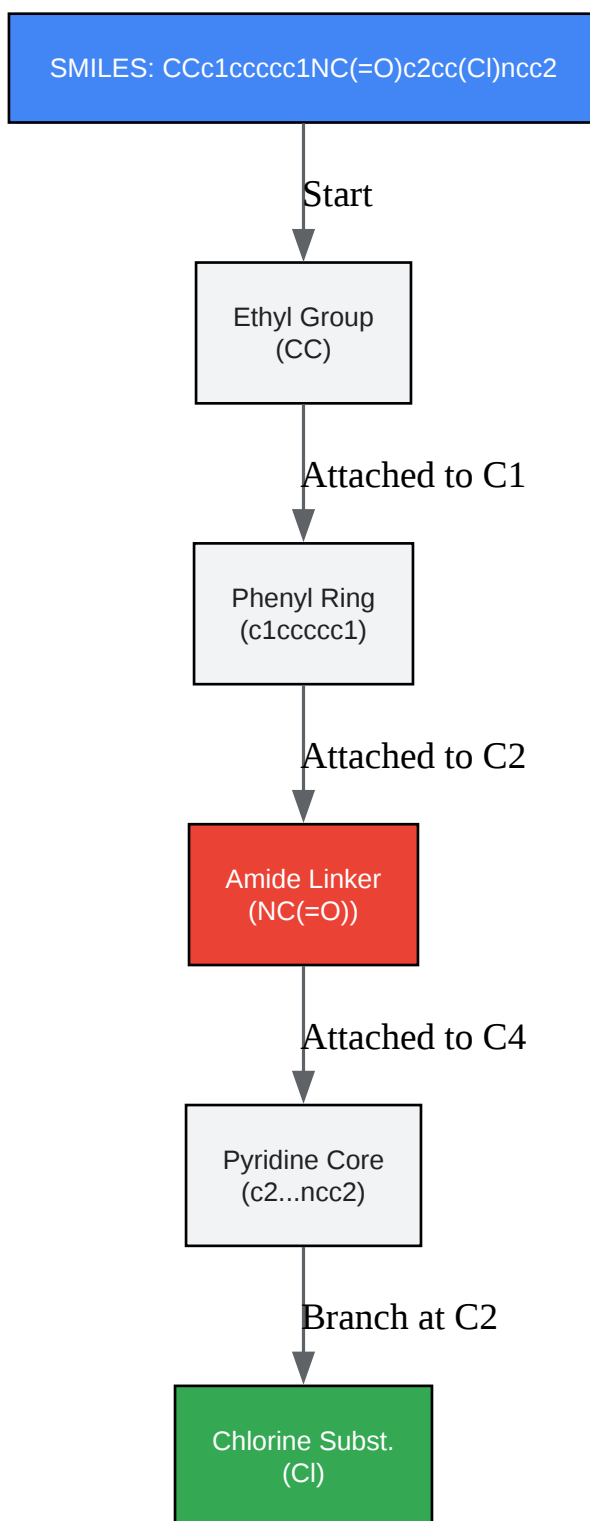
Step-by-Step Derivation:

- Identify the Core: The structure is broken into two aromatic systems linked by an amide.

- Start Point: We initiate at the ethyl group of the aniline moiety to minimize branching brackets.
- Traversal:
  - CC : Ethyl group.
  - c1ccccc1 : Phenyl ring (aniline core), closed at index 1.
  - N : Amide nitrogen attached to the phenyl ring.
  - C(=O) : Carbonyl carbon double-bonded to Oxygen.
  - c2cc(Cl)ncc2 : Pyridine ring attached to the carbonyl. Note the (Cl) branch at position 2 relative to the pyridine nitrogen.[\[1\]](#)[\[2\]](#)

## Visualization: SMILES Parsing Tree

The following diagram illustrates how the linear SMILES string maps to the chemical connectivity graph.



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Figure 1: Hierarchical parsing of the SMILES string, demonstrating the connectivity flow from the ethyl substituent through the amide linker to the chloropyridine core.

## Synthetic Methodology

To synthesize this molecule with high purity (>95%), we recommend a Convergent Amide Coupling strategy. Two pathways are presented: Method A (Acid Chloride) for scale-up, and Method B (HATU Coupling) for discovery/library synthesis.

## Retrosynthetic Analysis

- Bond Disconnection: Amide N-C bond.
- Fragment A (Nucleophile): 2-Ethylaniline (Commercially available).
- Fragment B (Electrophile): 2-Chloropyridine-4-carboxylic acid.

## Method A: Acid Chloride Activation (Scale-Up)

Best for gram-scale synthesis where cost is a factor.

Reagents: Thionyl chloride (

), DMF (cat.), Dichloromethane (DCM), Triethylamine (

).

- Activation: Suspend 2-chloropyridine-4-carboxylic acid (1.0 eq) in dry DCM. Add catalytic DMF (3 drops). Add

(2.0 eq) dropwise at 0°C. Reflux for 2 hours until clear (formation of acid chloride). Evaporate excess

and solvent.

- Coupling: Redissolve residue in dry DCM. Cool to 0°C. Add 2-ethylaniline (1.1 eq) and (2.5 eq). Stir at RT for 4 hours.
- Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline) and sat.

. Dry over

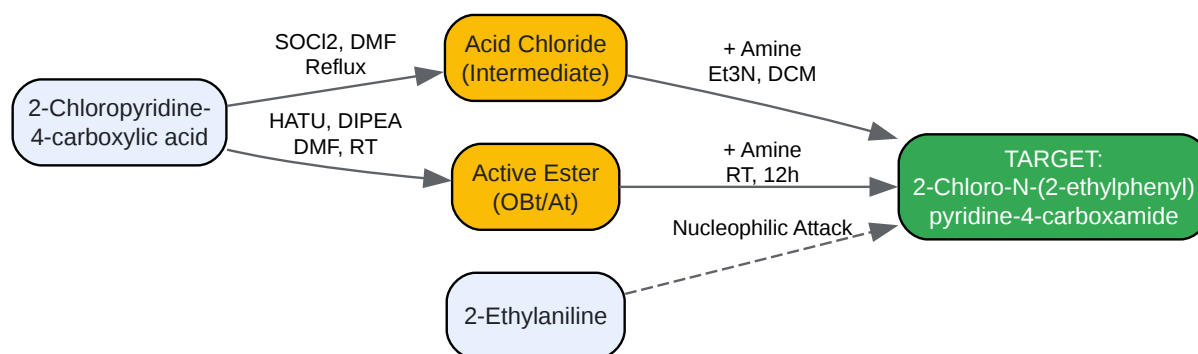
## Method B: HATU Coupling (Discovery)

Best for high-throughput synthesis; avoids harsh acidic conditions.

Reagents: HATU, DIPEA (Diisopropylethylamine), DMF.

- Activation: Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq) in DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to form the active ester.
- Addition: Add 2-ethylaniline (1.1 eq).
- Reaction: Stir at RT for 12 hours.
- Purification: Dilute with EtOAc, wash with brine (x3) to remove DMF. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

## Synthetic Pathway Diagram



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Figure 2: Dual synthetic pathways. The upper path (SOCl<sub>2</sub>) is preferred for scale; the lower path (HATU) is preferred for medicinal chemistry library generation.

## Quality Control & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as a self-validating checklist.

## 1H NMR Prediction (DMSO-d6, 400 MHz)

- $\delta$  10.4 ppm (s, 1H): Amide NH (Deshielded, diagnostic singlet).
- $\delta$  8.6 ppm (d, 1H): Pyridine C6-H (Doublet, adjacent to Nitrogen).
- $\delta$  7.8 - 8.0 ppm: Pyridine C3-H and C5-H.
- $\delta$  7.1 - 7.4 ppm (m, 4H): Phenyl ring protons.
- $\delta$  2.6 ppm (q, 2H): Ethyl  
(Benzylic coupling).
- $\delta$  1.1 ppm (t, 3H): Ethyl

## LC-MS Validation

- Expected Mass:  
(for  
).  
• Isotope Pattern: Look for the characteristic 3:1 ratio of peaks at 261 and 263 due to the Chlorine isotope effect (  
). This is a critical purity check.

## Applications & Significance

This scaffold is not merely an academic exercise; it represents a "privileged structure" in drug discovery.

- Kinase Inhibition: The 2-chloropyridine moiety is a known "hinge binder" in kinase inhibitors. The chlorine atom can be displaced by amines in subsequent steps to generate focused libraries (e.g.,

reactions to introduce solubilizing groups).

- Agrochemicals: The carboxamide linkage between an aromatic acid and an aniline is the pharmacophore for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The ethyl group provides steric bulk often required for active site fitting.

## References

- SMILES Specification: Weininger, D. "SMILES, a chemical language and information system. [3][4] 1. Introduction to methodology and encoding rules." Journal of Chemical Information and Computer Sciences, 1988.
- Amide Coupling Methodologies: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
- Pyridine Functionalization: Spivey, A.C., & Arseniyadis, S. "Pyridine derivatives in medicinal chemistry." Wiley Interdisciplinary Reviews, 2018. (Standard reference for chloropyridine reactivity in reactions).

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